1-Pyridin-3-yl-7-azaindole
Description
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9N3/c1-3-10-5-8-15(12(10)14-7-1)11-4-2-6-13-9-11/h1-9H |
InChI Key |
KXMAHQBQJKOBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
1-Pyridin-3-yl-7-azaindole and its derivatives have shown promising results as anticancer agents. The compound exhibits potent activity against various cancer cell lines by targeting critical signaling pathways involved in tumor proliferation.
Case Studies
- A study highlighted a specific derivative of 7-azaindole that inhibited tumor growth in xenograft models of breast cancer by targeting cyclin-dependent kinases (CDK2 and CDK9) .
- Another investigation into 1-methyl-7-azaindole showed enhanced efficacy in cisplatin-resistant cancer cells, indicating its potential as an adjunct therapy in overcoming drug resistance .
Antiviral Properties
The antiviral potential of 1-Pyridin-3-yl-7-azaindole has been explored, particularly against HIV and other viral pathogens.
Case Studies
- Azaindole derivatives have been tested for their efficacy against HIV, showing promising results in inhibiting viral replication in vitro . Additionally, some derivatives displayed activity against other viruses like Dengue and Ebola through modulation of host cell pathways .
Neuroprotective Effects
Recent studies have also indicated that certain derivatives of 1-Pyridin-3-yl-7-azaindole possess neuroprotective properties.
Case Studies
- A notable study demonstrated that a particular derivative exhibited neuroprotective effects in models of HIV-associated neurocognitive disorders, suggesting its potential for treating neuroinflammatory conditions .
Other Therapeutic Applications
Beyond cancer and antiviral applications, 1-Pyridin-3-yl-7-azaindole has been investigated for various other therapeutic effects:
Anti-inflammatory Activity
Compounds derived from this scaffold have shown potential anti-inflammatory effects through the modulation of cytokine production, making them candidates for treating inflammatory diseases .
Antimicrobial Properties
Some studies suggest that azaindole derivatives may possess antimicrobial activity against various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | PI3K/AKT/mTOR inhibition | Subnanomolar IC50 against PI3Kγ |
| Antiviral | Inhibition of reverse transcriptase | Effective against HIV |
| Neuroprotection | Inhibition of MLK3 and LRRK2 | Neuroprotective effects in models |
| Anti-inflammatory | Modulation of cytokines | Reduced inflammation markers |
| Antimicrobial | Direct action on bacterial strains | Efficacy against multiple strains |
Chemical Reactions Analysis
aza-Friedel–Crafts Alkylation
1-Pyridin-3-yl-7-azaindole undergoes C-3 alkylation with cyclic imines (e.g., 3,4-dihydroisoquinoline) under solvent-free conditions. Microwave irradiation significantly improves yields compared to classical heating :
| Cyclic Imine | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,4-Dihydroisoquinoline | None | 100 | 2 | 81 |
| 6,7-Dihydrothieno[3,2-c]pyridine | None | 80 | 3 | 68 |
| 4,5-Dihydro-3H-benz[c]azepine | p-TSA | 100 | 4 | 64 |
Key mechanistic insights:
-
Reactivity correlates with azaindole pKa values (7-azaindole: 3.67 vs. 5-azaindole: 8.42) .
-
Electron-rich 7-azaindole derivatives react faster due to enhanced nucleophilicity at C-3 .
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling enables diarylation at C3 and C6 positions. Optimized conditions using Pd(PPh₃)₄/K₃PO₄ in dioxane yield 3,6-diaryl derivatives :
| Aryl Boronic Acid | Position | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenyl | C3 | 110 | 12 | 78 |
| 3-Nitrophenyl | C6 | 110 | 14 | 65 |
Sonogashira Coupling
Terminal alkynes react at C-3 under Pd/Cu catalysis. Ionic liquid solvents enhance efficiency:
| Alkyne | Solvent | Yield (%) |
|---|---|---|
| Phenylacetylene | [BMIM]PF₆ | 92 |
| Cyclohexylacetylene | THF | 74 |
Halogenation
Selective iodination occurs at C-3 using N-iodosuccinimide (NIS) :
text7-Azaindole + NIS → 3-Iodo-7-azaindole (95% yield)
Nitration
Directed by the pyridinic nitrogen, nitration proceeds regioselectively at C-5:
text1-Pyridin-3-yl-7-azaindole + HNO₃/H₂SO₄ → 5-Nitro derivative (83% yield)
Buchwald–Hartwig Amination
Palladium-catalyzed coupling introduces diverse amines at the indolic nitrogen:
| Amine | Ligand | Yield (%) |
|---|---|---|
| Morpholine | Xantphos | 88 |
| Benzylamine | BINAP | 76 |
N-Alkylation
Methylation with methyl iodide under basic conditions achieves quantitative N-methylation :
text7-Azaindole + MeI/NaH → 1-Methyl-7-azaindole (98% yield)
Complexation with Metals
The compound forms stable complexes with transition metals through pyridinic nitrogen coordination:
| Metal Salt | Application | Ref. |
|---|---|---|
| Pd(OAc)₂ | Catalytic cross-coupling | |
| CuI | Sonogashira reactions |
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
Comparison with Similar Compounds
7-Azaindole vs. Indole
- Electronic Effects : The 7-azaindole core exhibits a "π-electron-deficient" pyridine ring fused to a "π-electron-excessive" pyrrole ring, redistributing electron density compared to indole. This difference reduces basicity (pKa ~3.5 for 7-azaindole vs. ~5.8 for indole) and alters reactivity in electrophilic substitution reactions .
- Pharmacological Divergence : Unsubstituted 7-azaindole lacks the ionizable NH group of indole at physiological pH, leading to distinct pharmacokinetic profiles. However, substituted derivatives (e.g., 7-azaindol-3-ylacetic acid) mimic indole-based hormones like auxin in plant growth regulation .
Isomeric Azaindoles (4-, 5-, 6-Azaindoles)
- Synthesis: 7-Azaindoles are synthesized via Sonogashira coupling and acid catalysis, whereas 5-azaindoles often require palladium-catalyzed Cacchi reactions .
- Reactivity : 7-Azaindoles undergo regioselective iodination at the 3-position under deprotometalation conditions, while 4-azaindoles favor substitution at the 2-position due to differing nitrogen placement .
Antimicrobial and Antifungal Agents
- 7-Azaindole Derivatives : Substituted 7-azaindoles exhibit potent activity against Cryptococcus neoformans (MIC: 3.9 µg/ml), outperforming indole derivatives in antifungal assays .
- Indole Derivatives : Indole-3-carboxaldehyde shows moderate antibacterial activity but lacks the broad-spectrum efficacy of 7-azaindoles against yeasts .
Anticancer Agents
- Variolin B: A natural 7-azaindole alkaloid with nanomolar potency against melanoma cells, contrasting with indole-based rebeccamycin derivatives, which require structural optimization for similar efficacy .
- Diazarebeccamycin : A 7-azaindole analog of rebeccamycin demonstrates enhanced DNA intercalation and topoisomerase inhibition compared to its indole counterpart .
Central Nervous System (CNS) Activity
- 7-Azaindole Derivatives: 3-Aminomethyl-7-azaindole induces CNS depression, muscle relaxation, and hypothermia, effects absent in tryptamine (indole derivative) .
- Indole Derivatives : Tryptophan analogs primarily affect serotonin pathways, whereas 7-azatryptophan disrupts tryptophan assimilation in Escherichia coli, highlighting divergent mechanisms .
Key Research Findings
Substituent Effects : The pyridin-3-yl group in 1-Pyridin-3-yl-7-azaindole enhances π-π stacking in molecular recognition, critical for kinase inhibition in anticancer drug design .
Structural Rigidity : X-ray crystallography of 7-azaindole derivatives reveals near-planar geometries (dihedral angle: 6.2°), stabilizing intermolecular N–H···N interactions absent in flexible dihydro analogs .
Pharmacological Innovation: Nitrogen substitution in azaindoles introduces novel mechanisms, such as 7-azatryptophan’s disruption of microbial metabolism, offering routes to antibiotic adjuvants .
Preparation Methods
AlCl3-Catalyzed Annulation of 3-Substituted Indoles
A foundational method involves the AlCl3-catalyzed reaction of 3-substituted indoles with enamines. The mechanism proceeds via nucleophilic attack at the carbonyl group of the indole, facilitated by Al³⁺ coordination, followed by aromatization and indole ring cleavage to yield the 7-azaindole core (Scheme 1). This method achieves moderate yields (50–70%) but requires stringent control of Lewis acid stoichiometry to prevent over-coordination.
Table 1: Key Parameters for AlCl3-Mediated Annulation
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Acetylindole | 10 | 120 | 68 |
| 3-Formylindole | 15 | 110 | 72 |
Ionic Liquid-Mediated Synthesis
Patent-Covered Methodology (CN105646489A)
A patent-published route employs ionic liquids as green solvents for a three-step sequence:
-
Condensation : 2-Nitro-3-picoline reacts with N,N-dialkylformamide dioxane acetal at 100–120°C to form 2-nitro-3-dioxane amine vinyl pyridine.
-
Reduction : Sodium sulfide reduces the nitro group to an amine, yielding 2-amino-3-dioxane amine vinyl pyridine.
-
Cyclization : Platinum or palladium catalysts in ionic liquids facilitate intramolecular cyclization to 7-azaindole, with D-glucose enhancing reaction efficiency.
Table 2: Optimization of Ionic Liquid Synthesis
| Step | Reagent Ratio | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.5 (picoline:dioxane acetal) | None | 2 | 85 |
| 3 | 1:1 (substrate:catalyst) | Pt/C | 1.5 | 89 |
Solvent-Free C-3 Coupling Reactions
Aza-Friedel-Crafts Alkylation
Microwave-assisted, solvent-free coupling of 7-azaindole with cyclic imines (e.g., 3,4-dihydroisoquinoline) under acidic conditions achieves C-3 aminoalkylation. The pKa of 7-azaindole (3.67) enables protonation, enhancing electrophilicity at C-3. Yields reach 81% within 120 minutes at 100°C, outperforming traditional heating (57% in 18 hours).
Table 3: Comparative Yields in Solvent-Free Coupling
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Microwave | 100 | 2 | 81 |
| Conventional | 80 | 18 | 57 |
Suzuki Cross-Coupling for Functionalization
Synthesis of 3-Iodo-7-azaindole Precursor
3-Iodo-1H-pyrrolo[2,3-b]pyridine is synthesized via N-iodosuccinimide (NIS) treatment in dichloromethane, achieving 95% yield. Subsequent oxidation with m-CPBA and chlorination with POCl3 yields a versatile intermediate for Suzuki coupling.
Palladium-Catalyzed Arylation
Using Pd(PPh3)4 and arylboronic acids, the 3-iodo intermediate undergoes cross-coupling to introduce aryl groups at C-3. For 1-pyridin-3-yl substitution, pyridin-3-ylboronic acid is employed, with yields exceeding 75% under optimized conditions.
Table 4: Suzuki Coupling Parameters
| Aryl Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Pyridin-3-yl | Pd(PPh3)4 | K2CO3 | 78 |
| 4-Methoxyphenyl | Pd(dppf)Cl2 | CsF | 82 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Ionic Liquid Method : High yields (85–89%) and green solvent use, but requires specialized catalysts.
-
Suzuki Coupling : Excellent regioselectivity for C-3 functionalization but involves multi-step precursor synthesis.
-
Solvent-Free Coupling : Rapid and eco-friendly, yet limited to specific imine substrates.
Cost and Practicality
Pd-based catalysts increase costs in Suzuki reactions, whereas AlCl3-mediated annulations are cost-effective but generate more waste.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-Pyridin-3-yl-7-azaindole, and how do reaction conditions influence yield?
- Methodological Answer : The acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is a primary route, producing 2,5-disubstituted 7-azaindoles in moderate to high yields (40–85%) . Alternative approaches include regioselective chlorination via 7-azaindole N-oxide intermediates, enabling precise functionalization at specific positions . Key factors affecting yield include temperature control, solvent choice (e.g., DMF or THF), and the use of catalytic bases like DBU .
Q. What spectroscopic and crystallographic methods are recommended for characterizing 7-azaindole derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and substituent placement . High-resolution X-ray crystallography, refined using programs like SHELXL, resolves structural ambiguities, particularly for tautomeric forms or disordered substituents . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular identity and functional groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported antimicrobial activity data for 7-azaindole derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positions (e.g., 2- vs. 5-substituents) and testing protocols. For example, 2-phenyl-7-azaindoles show enhanced activity against Cryptococcus neoformans (MIC = 3.9 µg/mL) compared to 5-substituted analogs . Standardize assays using CLSI guidelines, control for solvent effects (e.g., DMSO concentration), and employ structure-activity relationship (SAR) models to isolate substituent contributions .
Q. What strategies optimize regioselectivity during 7-azaindole functionalization?
- Methodological Answer : Rh(III)-catalyzed C–H activation enables direct annulative coupling of aminopyridines with alkynes, achieving regioselective synthesis of 7-azaindoles without pre-functionalization . For halogenation, N-oxide intermediates direct electrophilic substitution to the 4-position, while Pd-catalyzed cross-coupling targets the 3-position . Computational modeling (DFT) predicts regiochemical outcomes for novel reactions .
Q. How can structural ambiguities in 7-azaindole crystallographic studies be resolved?
- Methodological Answer : SHELXL refinement parameters, such as anisotropic displacement and twin law corrections, address challenges like pseudosymmetry or twinning in high-resolution datasets . For ambiguous hydrogen bonding networks, neutron diffraction or quantum crystallography (e.g., Hirshfeld atom refinement) provides precise proton positioning .
Q. What are the comparative advantages of acid-catalyzed vs. transition-metal-catalyzed 7-azaindole synthesis?
- Methodological Answer :
- Acid-catalyzed : Cost-effective, scalable, and suitable for electron-deficient substrates. Yields depend on acid strength (e.g., TFA > HCl) and steric hindrance at the alkynyl position .
- Metal-catalyzed (Rh/Pd) : Enables C–H activation for late-stage diversification. Rh(III) catalysts offer superior regiocontrol for aryl-alkyne couplings but require inert conditions . Pd-based systems are optimal for halogenated intermediates but face challenges with over-functionalization .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activities for structurally similar 7-azaindoles?
- Methodological Answer : Subtle structural differences (e.g., substituent electronic profiles) and assay variability (e.g., cell line sensitivity, incubation time) contribute to contradictions. For example, 7-azaindoles with electron-withdrawing groups may show reduced membrane permeability in bacterial vs. fungal assays . Validate findings using orthogonal assays (e.g., fluorescence-based viability vs. colony counting) and meta-analysis of published SAR data .
Experimental Design Considerations
Q. How should researchers design experiments to evaluate 7-azaindole derivatives as kinase inhibitors?
- Methodological Answer :
Target Selection : Prioritize kinases with known azaindole-binding pockets (e.g., CDK2, EGFR) using homology modeling .
Biochemical Assays : Use TR-FRET or ADP-Glo™ assays for IC₅₀ determination.
Cellular Validation : Pair with siRNA knockdown to confirm target specificity.
Structural Confirmation : Co-crystallize lead compounds with target kinases to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
